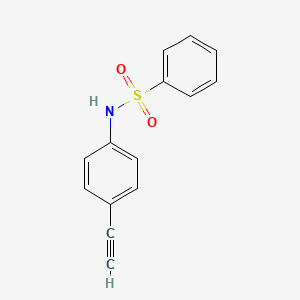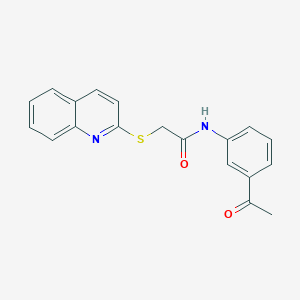
N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide”, commonly known as AQ-13, is a compound that has gained interest in scientific research due to its promising biological properties and potential use in various fields of research and industry1. The molecular formula of this compound is C19H16N2O2S and it has a molecular weight of 336.411.
Synthesis Analysis
While I couldn’t find specific information on the synthesis of “N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide”, there is a related study on the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates2. This synthesis utilizes easily accessible N-hetaryl ureas and alcohols2.
Molecular Structure Analysis
I’m sorry, but I couldn’t find specific information on the molecular structure of “N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide”.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions of “N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide”.Physical And Chemical Properties Analysis
I’m sorry, but I couldn’t find specific information on the physical and chemical properties of “N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide”.Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research into similar quinoline-based amides has demonstrated their potential in forming salts and inclusion compounds with diverse structural properties. For instance, studies on amide-containing isoquinoline derivatives have revealed their ability to form gels and crystalline solids upon treatment with various mineral acids, showcasing the impact of molecular structure on physical properties and potential applications in material science (Karmakar et al., 2007). Furthermore, these compounds have been found to exhibit enhanced fluorescence emission, indicating their utility in optical applications and as fluorescence markers.
Antitubercular Agents
Quinoline-based compounds have shown significant activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. The synthesis of 2-(quinolin-4-yloxy)acetamides has yielded highly potent antitubercular agents, demonstrating minimal toxicity to mammalian cells and effectiveness in infected macrophages (Pissinate et al., 2016). These findings highlight the potential of N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide and related compounds in the development of new therapeutic agents for tuberculosis treatment.
Fluorescent Properties and Lanthanide Complexes
The synthesis and characterization of aryl amide ligands, including those related to N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide, have led to the development of lanthanide(III) complexes with notable fluorescent properties. These complexes have been studied for their potential applications in bioimaging and as luminescent markers, offering insights into the structural factors that influence fluorescence intensity and quantum yield (Wu et al., 2008).
Novel Synthetic Approaches
Research into the synthesis of linker isomers of quinolin-6-yloxyacetamide fungicides through methods such as the Newman–Kwart rearrangement has contributed to the development of novel quinolin-6-ylthioacetamides. These synthetic methodologies enhance the understanding of quinoline derivatives' chemical properties and expand the toolbox for designing compounds with specific biological or material properties (Kessabi et al., 2016).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of “N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide”.
Direcciones Futuras
I’m sorry, but I couldn’t find specific information on the future directions of “N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide”.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13(22)15-6-4-7-16(11-15)20-18(23)12-24-19-10-9-14-5-2-3-8-17(14)21-19/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIROGAYDYZFWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

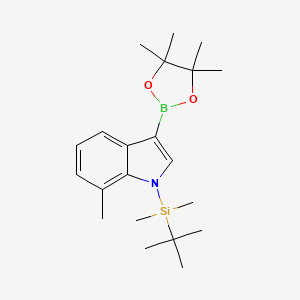
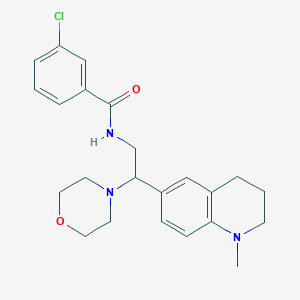
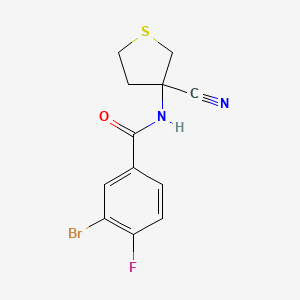
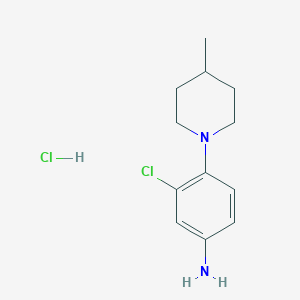
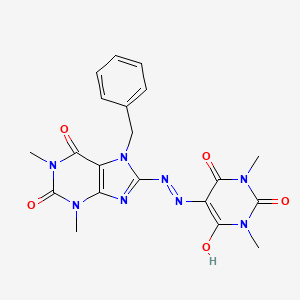
![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2683128.png)
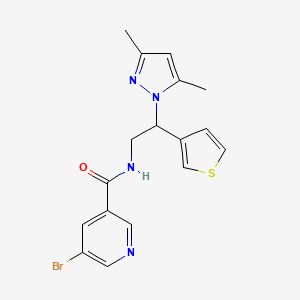
![tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2683131.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2683132.png)
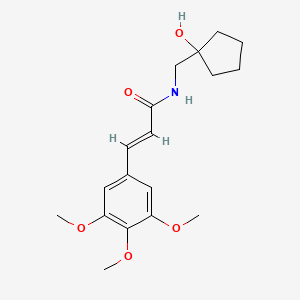
![2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2683134.png)
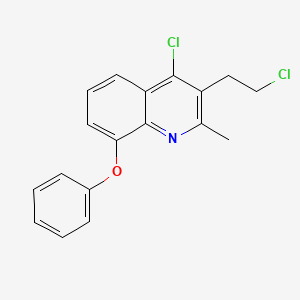
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683136.png)
